![molecular formula C21H23ClFN3O3 B3935694 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B3935694.png)
2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide
Overview
Description
2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across the cell membrane. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Mechanism of Action
2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide selectively blocks the CFTR chloride channel by binding to a specific site on the protein. This binding prevents the channel from opening, thereby reducing chloride ion transport across the cell membrane. 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide has been shown to be highly selective for CFTR, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide has been shown to improve CFTR function in cell lines and animal models of cystic fibrosis. This leads to increased chloride ion transport across the cell membrane, improved lung function, and reduced bacterial infections. 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide has also been shown to reduce fluid secretion in the intestine, making it a potential treatment for secretory diarrhea. Additionally, 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide has been shown to have anti-inflammatory effects, reducing lung inflammation in animal models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide is a valuable tool for scientific research due to its high selectivity for CFTR and its ability to improve CFTR function. However, there are some limitations to its use. 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide can be toxic at high concentrations, and its effects on other ion channels are not fully understood. Additionally, 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide may not be effective in all cases of cystic fibrosis, as some mutations in the CFTR gene may be resistant to 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide.
Future Directions
There are several future directions for the use of 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide in scientific research. One area of focus is the development of more potent and selective CFTR inhibitors. Another area of focus is the development of combination therapies that target multiple aspects of cystic fibrosis, such as inflammation and bacterial infections. Additionally, 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide may have applications in other diseases, such as polycystic kidney disease and secretory diarrhea, which warrant further investigation.
Scientific Research Applications
2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. It has been shown to improve CFTR function in cell lines and animal models of cystic fibrosis, leading to improved lung function and reduced bacterial infections. 2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide has also been studied for its potential applications in other diseases, such as polycystic kidney disease and secretory diarrhea.
properties
IUPAC Name |
2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3/c1-29-17-6-2-14(3-7-17)12-25-20(27)11-19-21(28)24-8-9-26(19)13-15-4-5-16(23)10-18(15)22/h2-7,10,19H,8-9,11-13H2,1H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVBEWJAFAVCHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)NCCN2CC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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